molecular formula C11H14ClNO B571598 N-Hydroxy Lorcaserin CAS No. 1421747-19-4

N-Hydroxy Lorcaserin

货号: B571598
CAS 编号: 1421747-19-4
分子量: 211.689
InChI 键: OBKJFJJRKLOMQV-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxy Lorcaserin is a derivative of Lorcaserin, a compound known for its selective serotonin 2C receptor agonist properties. Lorcaserin has been primarily used in the treatment of obesity due to its ability to regulate appetite and food intake. This compound, with the molecular formula C11H14ClNO, is a metabolite of Lorcaserin and has been studied for its potential effects and applications in various fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Lorcaserin involves several steps, starting from the precursor Lorcaserin. One common method includes the hydroxylation of Lorcaserin using specific reagents and catalysts. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the N-Hydroxy derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for further applications .

化学反应分析

Types of Reactions

N-Hydroxy Lorcaserin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Lorcaserin, such as ketones, aldehydes, and substituted aromatic compounds .

科学研究应用

Pharmacokinetics

Pharmacokinetic studies have highlighted the importance of N-Hydroxy Lorcaserin in understanding the absorption, distribution, metabolism, and excretion of Lorcaserin. By measuring its levels in biological fluids, researchers can gain insights into Lorcaserin's metabolic pathways and potential drug interactions. This information is vital for determining appropriate dosing regimens and identifying side effects associated with Lorcaserin use .

Obesity Treatment

This compound has been investigated for its efficacy in treating obesity. Clinical trials have shown that Lorcaserin can lead to significant weight loss and improvements in metabolic parameters such as fasting glucose and insulin levels. In a study involving overweight or obese patients with Type 2 diabetes mellitus, participants treated with Lorcaserin lost more weight compared to those receiving a placebo .

Addiction Treatment

Research suggests that this compound may also have applications in addiction therapy. Its modulation of serotonin and noradrenaline systems could be beneficial in addressing substance use disorders by reducing cravings and withdrawal symptoms .

Comparison of Compounds Acting on 5-HT2C Receptor

CompoundMechanism of ActionSelectivity for 5-HT2CUnique Features
Lorcaserin Agonist at 5-HT2C receptorHighWithdrawn due to cancer risk
Fenfluramine Releases serotoninModerateAssociated with valvulopathy
Trazodone Serotonin antagonist/agonistLowPrimarily used as an antidepressant
Buspirone Partial agonist at 5-HT1A receptorLowAnxiolytic properties
This compound Agonist at 5-HT2C receptorHighHydroxylation may enhance solubility

Case Studies

  • Clinical Trial on Obesity Management
    A randomized controlled trial assessed the cardiovascular safety and efficacy of Lorcaserin over three years. Results indicated that 14.6% of subjects lost more than 10% of their body weight compared to only 4.8% in the placebo group. Improvements were noted in cardiovascular risk factors such as blood pressure and glycemic control .
  • Exploration of Addiction Pathways
    A study investigated the effects of this compound on neurotransmitter systems involved in addiction pathways. Findings suggested that it enhances serotonin content in specific brain regions associated with reward processing, indicating potential for addiction treatment .

作用机制

N-Hydroxy Lorcaserin exerts its effects primarily through the activation of serotonin 2C receptors. This activation leads to the stimulation of pro-opiomelanocortin neurons in the hypothalamus, resulting in increased release of alpha-melanocortin stimulating hormone. This hormone acts on melanocortin-4 receptors, promoting satiety and reducing food intake . The compound’s interaction with these molecular targets and pathways underlies its potential therapeutic effects.

相似化合物的比较

Similar Compounds

Uniqueness

N-Hydroxy Lorcaserin is unique due to its specific hydroxylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to Lorcaserin. Its selective action on serotonin 2C receptors, combined with its potential metabolic stability, makes it a compound of interest for further research and development .

生物活性

N-Hydroxy Lorcaserin, a derivative of lorcaserin, is primarily known for its action as a selective agonist of the serotonin 2C receptor (5-HT2C). This compound has garnered attention for its potential applications in treating obesity and possibly other conditions such as addiction and epilepsy. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

This compound functions by selectively activating 5-HT2C receptors located in the hypothalamus, which play a crucial role in appetite regulation. This activation leads to increased release of pro-opiomelanocortin (POMC) neurons, which subsequently promote satiety and reduce food intake. The compound exhibits approximately 15-fold selectivity over 5-HT2A receptors and 100-fold over 5-HT2B receptors, making it a targeted agent for weight management without significant off-target effects associated with broader serotonin receptor agonists .

Neurotransmitter Modulation

Research indicates that lorcaserin, including its N-hydroxy variant, modulates the levels of key neurotransmitters such as serotonin (5-HT) and noradrenaline (NA). A study involving Sprague-Dawley rats demonstrated that administration of lorcaserin at doses of 0.3 mg/kg and 3 mg/kg resulted in significant increases in 5-HT levels in various brain regions, including the insular cortex and nucleus accumbens. Notably, the higher dose (3 mg/kg) was particularly effective in enhancing NA content in brain areas associated with reward and appetite regulation .

Table 1: Effects of Lorcaserin on Neurotransmitter Levels

Dose (mg/kg) Neurotransmitter Brain Region Effect
0.3SerotoninInsular CortexIncreased
3SerotoninNucleus AccumbensIncreased
0.3NoradrenalineOrbitofrontal CortexIncreased
3NoradrenalineCentral AmygdalaIncreased

Behavioral Effects

Behavioral studies have shown that lorcaserin induces effects consistent with its action as a 5-HT2C receptor agonist. In experiments with rats, lorcaserin was found to increase periods of inactivity and grooming behaviors, both indicative of heightened serotonergic activity. Additionally, at higher doses, there was evidence suggesting agonistic activity at other serotonin receptors (5-HT2A and possibly 5-HT1A), which may contribute to its overall behavioral profile .

Case Studies and Clinical Findings

A meta-analysis encompassing multiple randomized controlled trials highlighted the efficacy of lorcaserin for weight loss in obese adults over a one-year period. The results indicated that patients receiving lorcaserin experienced significant weight reduction compared to placebo groups, with an average weight loss of approximately 3.6 kg for those on the highest dosage regimen . Adverse effects were generally mild and included transient headaches and nausea.

Table 2: Weight Loss Outcomes from Clinical Trials

Dosage Regimen Weight Loss (kg) Placebo Weight Loss (kg)
Lorcaserin 10 mg q.d.1.80.3
Lorcaserin 15 mg q.d.2.60.3
Lorcaserin 10 mg b.i.d.3.60.3

Safety Profile

While lorcaserin was generally well-tolerated, concerns regarding potential cardiovascular effects were raised due to its interaction with serotonin receptors known to influence cardiac function. However, clinical evaluations did not reveal significant drug-related effects on heart valves or pulmonary artery pressure . Long-term studies are necessary to fully understand the safety implications associated with chronic use.

属性

IUPAC Name

(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJFJJRKLOMQV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421747-19-4
Record name Lorcaserin N-hydroxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421747194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORCASERIN N-HYDROXY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZH44Z86BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。